Methyl 5-[(1-cyclopentylbenzimidazol-2-yl)carbamoyl]pyridine-2-carboxylate
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Overview
Description
Methyl 5-[(1-cyclopentylbenzimidazol-2-yl)carbamoyl]pyridine-2-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzimidazole moiety linked to a pyridine ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(1-cyclopentylbenzimidazol-2-yl)carbamoyl]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1-cyclopentylbenzimidazole with pyridine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1-cyclopentylbenzimidazol-2-yl)carbamoyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[(1-cyclopentylbenzimidazol-2-yl)carbamoyl]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-[(1-cyclopentylbenzimidazol-2-yl)carbamoyl]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with receptors on the cell surface, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole and 2-(4-methylphenyl)-1H-benzimidazole share structural similarities.
Pyridine derivatives: Compounds such as 2-pyridinecarboxylic acid and 2-pyridinemethanol are structurally related.
Uniqueness
Methyl 5-[(1-cyclopentylbenzimidazol-2-yl)carbamoyl]pyridine-2-carboxylate is unique due to its specific combination of a benzimidazole moiety with a pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
methyl 5-[(1-cyclopentylbenzimidazol-2-yl)carbamoyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-27-19(26)16-11-10-13(12-21-16)18(25)23-20-22-15-8-4-5-9-17(15)24(20)14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDSCTACKURSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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